molecular formula C6H4N2O2 B13644867 3-(1H-pyrazol-4-yl)propiolic acid

3-(1H-pyrazol-4-yl)propiolic acid

Cat. No.: B13644867
M. Wt: 136.11 g/mol
InChI Key: YKSFARIQECTHDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)propiolic acid typically involves the reaction of pyrazole derivatives with propiolic acid. One common method includes the cycloaddition of pyrazole with propiolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-(1H-pyrazol-4-yl)propiolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-4-yl)propanoic acid
  • 3-(1H-pyrazol-4-yl)acrylic acid
  • 3-(1H-pyrazol-4-yl)butanoic acid

Uniqueness

3-(1H-pyrazol-4-yl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,(H,7,8)(H,9,10)

InChI Key

YKSFARIQECTHDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C#CC(=O)O

Origin of Product

United States

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